2,5-Dimethoxypyrimidin-4-amine

Process chemistry Heterocyclic synthesis Pharmaceutical intermediate manufacturing

The 2,5-dimethoxy substitution pattern is a critical determinant for DHFR inhibitory potency, enabling IC50 values of 31 nM against P. carinii. Analogues lacking this exact substitution show significantly altered profiles. This building block features exclusive one-pot synthesis (84.8% yield) for cost-effective scale-up. Comprehensive analytical documentation supports regulatory submissions (ANDA/DMF). Choose this specific intermediate for reproducible antifolate discovery—generic 4-aminopyrimidines are not equivalent.

Molecular Formula C6H9N3O2
Molecular Weight 155.15 g/mol
CAS No. 6960-17-4
Cat. No. B1331116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethoxypyrimidin-4-amine
CAS6960-17-4
Molecular FormulaC6H9N3O2
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESCOC1=CN=C(N=C1N)OC
InChIInChI=1S/C6H9N3O2/c1-10-4-3-8-6(11-2)9-5(4)7/h3H,1-2H3,(H2,7,8,9)
InChIKeyXOJPOIGPYBYDJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethoxypyrimidin-4-amine (CAS 6960-17-4): A Lipophilic Antifolate Precursor and Heterocyclic Scaffold for Pharmaceutical Intermediates


2,5-Dimethoxypyrimidin-4-amine (CAS 6960-17-4) is a substituted 4-aminopyrimidine derivative bearing methoxy groups at the 2- and 5-positions . With a molecular formula of C₆H₉N₃O₂, molecular weight of 155.15 g/mol, and a melting point of 180–181 °C , this heterocyclic aromatic amine serves as a versatile synthetic intermediate in medicinal chemistry . The compound is classified under the pyrimidine family and features an amino group at the 4-position that enables nucleophilic substitution and coupling reactions, while the electron-donating methoxy substituents modulate the electronic character of the aromatic ring . It has been utilized as a building block in the synthesis of lipophilic antifolate agents, notably as a structural component in the development of dihydrofolate reductase (DHFR) inhibitors [1]. Commercial availability typically ranges from 95% to 98% purity, with suppliers offering batch-specific analytical data including NMR, HPLC, and GC characterization .

Why 2,5-Dimethoxypyrimidin-4-amine Cannot Be Replaced by Other 4-Aminopyrimidines in Lipophilic Antifolate Synthesis


Substituting 2,5-dimethoxypyrimidin-4-amine with other 4-aminopyrimidine derivatives in pharmaceutical synthesis programs is not a chemically equivalent replacement. The specific 2,5-dimethoxy substitution pattern imparts distinct electronic and steric properties to the pyrimidine ring that directly influence downstream biological activity . In the context of lipophilic antifolate development, the 2,5-dimethoxybenzyl moiety derived from this compound was a critical structural determinant for achieving potent inhibition of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase (DHFR) [1]. Analogues lacking this substitution pattern or bearing alternative methoxy arrangements exhibit substantially different DHFR inhibitory profiles [2]. Moreover, the physicochemical properties—including melting point (180–181 °C), calculated pKa (5.06), and topological polar surface area (70.26 Ų)—are unique to this substitution pattern and affect handling, formulation, and reaction conditions . Generic substitution with other 4-aminopyrimidines would therefore alter both synthetic outcomes and biological performance, as quantified in the evidence below.

Quantitative Differentiation Evidence: 2,5-Dimethoxypyrimidin-4-amine Versus Comparator Compounds in Synthesis, Physicochemical Properties, and Biological Performance


Synthetic Yield Advantage: One-Pot Process for 2,5-Dimethoxypyrimidin-4-amine Achieves 84.8% Total Yield

A one-pot synthetic method for 2,5-dimethoxypyrimidin-4-amine achieves a total yield of 84.8% under optimized conditions (methoxyacetonitrile, methyl formate, and sodium methoxide in organic solvent followed by ring closure with O-methylisourea sulfate) [1]. This yield represents a quantifiable process advantage compared to multi-step alternative approaches that require intermediate isolation and purification. The one-pot protocol reduces operational complexity and solvent consumption, which are critical considerations for procurement decisions in kilogram-scale intermediate sourcing [1].

Process chemistry Heterocyclic synthesis Pharmaceutical intermediate manufacturing

Physical State Differentiation: 2,5-Dimethoxypyrimidin-4-amine as a Crystalline Solid (mp 180–181 °C) Versus Liquid or Low-Melting Analogues

2,5-Dimethoxypyrimidin-4-amine is a white to off-white crystalline solid with a melting point of 180–181 °C and density of 1.229 g/cm³ at 20 °C . In contrast, structurally related pyrimidine derivatives such as 4-amino-2-methoxypyrimidine exhibit lower melting points and different physical states, and 2,5-dimethoxypyrimidine itself (lacking the 4-amino group) is a liquid . The high melting point of 2,5-dimethoxypyrimidin-4-amine facilitates solid-phase handling, precise weighing, and long-term storage stability, which are essential for analytical method validation (AMV) and quality control (QC) applications in ANDA submissions [1].

Physicochemical characterization Solid form handling Analytical method development

Lipophilicity and Polar Surface Area: Distinct Physicochemical Profile for 2,5-Dimethoxypyrimidin-4-amine Versus Alternative 4-Aminopyrimidines

2,5-Dimethoxypyrimidin-4-amine exhibits a topological polar surface area (TPSA) of 70.26 Ų and a consensus Log P of 0.27, with individual Log P predictions ranging from −0.67 (MLOGP) to 1.67 (iLOGP) . In comparison, the structurally related compound 4-amino-2-methoxypyrimidine lacks the 5-methoxy substituent, resulting in altered lipophilicity and hydrogen-bonding capacity . The presence of two methoxy groups in the target compound modulates both electron density on the pyrimidine ring and passive membrane permeability characteristics, which are critical parameters for medicinal chemistry programs targeting intracellular enzymes such as dihydrofolate reductase [1]. The calculated pKa of 5.06±0.10 further distinguishes the ionization behavior of this compound from mono-methoxy or non-methoxy analogues .

Drug-likeness prediction ADME properties Scaffold optimization

Biological Performance: Lipophilic Antifolates Containing 2,5-Dimethoxybenzyl Moiety Show Superior Potency Versus Trimetrexate and Piritrexim Against Opportunistic Pathogens

Lipophilic antifolate compounds incorporating the 2,5-dimethoxybenzyl structural motif, for which 2,5-dimethoxypyrimidin-4-amine serves as a key synthetic precursor, demonstrated superior in vitro activity against Toxoplasma gondii and Pneumocystis carinii compared to the clinical antifolates trimetrexate (TMQ) and piritrexim (PTX) [1]. Specifically, a series of 2,4-diaminothieno[2,3-d]pyrimidine analogues containing the 2,5-dimethoxy substitution pattern exhibited enhanced DHFR inhibition [1]. The 2,5-dimethoxy substitution, as found in piritrexim (which contains a 2,5-dimethoxybenzyl group), is a critical determinant of potency and selectivity [2]. In head-to-head evaluations, certain analogues in this series surpassed both TMQ and PTX in antiparasitic efficacy, establishing the 2,5-dimethoxyphenyl/pyrimidine motif as a privileged scaffold for DHFR inhibitor design [1].

Antifolate therapeutics Opportunistic infections DHFR inhibition

DHFR Inhibition Potency: 2,5-Dimethoxybenzyl-Derived Pyrido[2,3-d]pyrimidine Exhibits IC₅₀ of 31 nM Against P. carinii DHFR

A pyrido[2,3-d]pyrimidine derivative bearing the 2,5-dimethoxybenzyl group—a structural motif synthetically accessible from 2,5-dimethoxypyrimidin-4-amine—demonstrates an IC₅₀ of 31 nM against Pneumocystis carinii dihydrofolate reductase (DHFR) [1]. This compound, designated BDBM18224 (6-[(2,5-dimethoxyphenyl)methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine), represents a class of lipophilic antifolates with quantifiable potency [1]. The 2,5-dimethoxy substitution pattern is essential for this level of enzyme inhibition; analogues with alternative substitution patterns show altered DHFR binding affinity [2]. This direct potency measurement provides a quantitative benchmark for medicinal chemistry programs evaluating this scaffold.

Enzyme inhibition DHFR Antiparasitic

Commercial Purity and Analytical Documentation: 2,5-Dimethoxypyrimidin-4-amine Available at 95–98% Purity with Full Characterization

2,5-Dimethoxypyrimidin-4-amine is commercially available at standardized purity levels of 95% (Bidepharm) and 98% (AKSci) with accompanying batch-specific analytical documentation including NMR, HPLC, and GC data . This level of analytical characterization meets regulatory requirements for pharmaceutical intermediate sourcing and supports Abbreviated New Drug Application (ANDA) submissions and Drug Master File (DMF) filings [1]. In contrast, many structurally related 4-aminopyrimidine derivatives are available only at lower purity grades or without comprehensive analytical data packages, which can impede regulatory compliance and method validation workflows [1]. The compound's established supply chain with multiple vendors offering certified purity specifications reduces procurement risk.

Quality control Analytical method validation Pharmaceutical intermediate sourcing

Optimal Application Scenarios for 2,5-Dimethoxypyrimidin-4-amine Based on Verified Evidence


Synthesis of Lipophilic Antifolates Targeting Opportunistic Infections

2,5-Dimethoxypyrimidin-4-amine is optimally utilized as a synthetic intermediate for constructing 2,5-dimethoxybenzyl-substituted antifolate agents. Evidence demonstrates that compounds derived from this scaffold exhibit superior in vitro potency against Toxoplasma gondii and Pneumocystis carinii compared to trimetrexate and piritrexim [1]. Specifically, pyrido[2,3-d]pyrimidine derivatives bearing the 2,5-dimethoxybenzyl motif achieve IC₅₀ values of 31 nM against P. carinii DHFR [2]. This validated performance establishes 2,5-dimethoxypyrimidin-4-amine as a critical building block for DHFR inhibitor discovery programs targeting opportunistic infections.

Pharmaceutical Intermediate for ANDA and DMF Regulatory Filings

The compound is supplied with detailed characterization data compliant with regulatory guidelines, enabling its use in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF) [1]. Commercial availability at 95–98% purity with NMR, HPLC, and GC documentation [2][3] supports traceability against pharmacopeial standards (USP or EP). This makes 2,5-dimethoxypyrimidin-4-amine suitable for regulated pharmaceutical development environments where comprehensive analytical packages are mandatory.

Process Chemistry Development Using Validated One-Pot Synthesis

A one-pot synthetic method achieving 84.8% total yield for 2,5-dimethoxypyrimidin-4-amine has been patented, providing a validated manufacturing route for scale-up [1]. This streamlined process reduces solvent consumption and eliminates intermediate isolation steps, making the compound cost-effective for kilogram-scale procurement. Process chemistry teams developing lipophilic antifolates or related pyrimidine-based therapeutics can leverage this established synthetic route to ensure supply chain reliability and cost predictability.

Heterocyclic Scaffold for Structure-Activity Relationship (SAR) Studies

The unique 2,5-dimethoxy substitution pattern on the 4-aminopyrimidine core provides distinct physicochemical properties—including TPSA of 70.26 Ų, consensus Log P of 0.27, and pKa of 5.06 [1]—that differ from mono-methoxy and non-methoxy analogues. These quantifiable differences in lipophilicity, hydrogen-bonding capacity, and electronic character make 2,5-dimethoxypyrimidin-4-amine a valuable comparator scaffold in SAR studies aimed at optimizing membrane permeability, enzyme binding, and ADME properties of pyrimidine-based drug candidates [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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